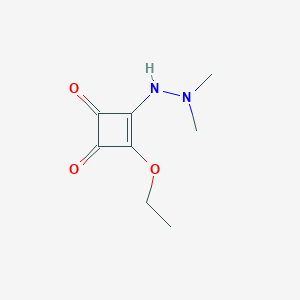
3-(2,2-Dimethylhydrazino)-4-ethoxycyclobut-3-ene-1,2-dione
Vue d'ensemble
Description
3-(2,2-Dimethylhydrazino)-4-ethoxycyclobut-3-ene-1,2-dione, also known as Temozolomide (TMZ), is an alkylating agent used in chemotherapy to treat brain tumors, specifically glioblastoma multiforme (GBM).
Mécanisme D'action
TMZ works by alkylating DNA, causing damage to the DNA strands and preventing the cancer cells from dividing and multiplying. This leads to cell death and the shrinkage of the tumor. TMZ is also able to cross the blood-brain barrier, making it an effective treatment for brain tumors.
Biochemical and Physiological Effects:
TMZ has been shown to cause DNA damage and induce apoptosis (programmed cell death) in cancer cells. It also has immunomodulatory effects, such as increasing the number of T cells and natural killer cells in the body. However, TMZ can also cause side effects such as nausea, vomiting, and fatigue.
Avantages Et Limitations Des Expériences En Laboratoire
TMZ is a widely used chemotherapy drug and has been extensively studied in both in vitro and in vivo models. It has been shown to be effective in treating a variety of cancer types, including brain tumors. However, TMZ can also have off-target effects, leading to toxicity in healthy cells.
Orientations Futures
There are several potential future directions for the use of TMZ in cancer treatment. One area of research is the development of combination therapies, where TMZ is used in conjunction with other drugs to increase its effectiveness. Another area of research is the development of new delivery methods, such as nanoparticles, to improve the drug's ability to cross the blood-brain barrier. Additionally, researchers are investigating the use of TMZ in combination with immunotherapy to enhance the body's immune response to cancer cells.
Applications De Recherche Scientifique
TMZ is primarily used in the treatment of GBM, a highly aggressive and malignant brain tumor. It is also being studied for its potential use in other types of cancer, such as melanoma and small cell lung cancer. In addition, TMZ has been shown to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
3-(2,2-dimethylhydrazinyl)-4-ethoxycyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-4-13-8-5(9-10(2)3)6(11)7(8)12/h9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJWXTVSRMZZFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381775 | |
| Record name | 3-(2,2-Dimethylhydrazinyl)-4-ethoxycyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethylhydrazino)-4-ethoxycyclobut-3-ene-1,2-dione | |
CAS RN |
31525-22-1 | |
| Record name | 3-(2,2-Dimethylhydrazinyl)-4-ethoxycyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-Butyl N-[(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1620619.png)
![5-(tert-butyl)-1-{2-[(2-hydroxyethyl)thio]ethyl}-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1620620.png)


![methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1620630.png)
![1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one](/img/structure/B1620631.png)


